molecular formula C16H15FN6 B2370546 (Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide CAS No. 338793-38-7

(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide

Cat. No.: B2370546
CAS No.: 338793-38-7
M. Wt: 310.336
InChI Key: DBLIVBAFIUEKRS-ASXAAWBKSA-N
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Description

(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a specialized chemical reagent designed for preclinical research and drug discovery applications. This compound features a hybrid molecular architecture, combining a [1,2,4]triazolo[1,5-a]pyrimidine core—a privileged scaffold in medicinal chemistry—with a dimethylmethanimidamide moiety. The structural framework suggests potential for investigating diverse biological targets, particularly given that related compounds containing the dimethylmethanimidamide group have been explored for their anti-diabetic properties through mechanisms such as AMP-activated protein kinase (AMPK) activation . The integrated [1,2,4]triazolo[1,5-a]pyrimidine system is a known pharmacophore in various therapeutic contexts, while the 4-fluorophenyl ethenyl substituent may enhance bioavailability and target binding affinity. This unique combination makes the compound a valuable chemical tool for probing novel signaling pathways and enzyme systems. Researchers may employ this reagent in developing and optimizing lead compounds for metabolic disorders, oncology, and other disease areas, leveraging its potential to modulate critical cellular processes. The product is intended strictly for laboratory research by qualified scientists and is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

N'-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15FN6/c1-22(2)11-19-15-20-16-18-10-9-14(23(16)21-15)8-5-12-3-6-13(17)7-4-12/h3-11H,1-2H3/b8-5+,19-11-
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DBLIVBAFIUEKRS-ASXAAWBKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C=NC1=NN2C(=CC=NC2=N1)C=CC3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)/C=N\C1=NN2C(=CC=NC2=N1)/C=C/C3=CC=C(C=C3)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15FN6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

310.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Cyclocondensation of Aminotriazoles with 1,3-Dicarbonyl Compounds

The most common method involves reacting 5-amino-1,2,4-triazole (10 , Scheme 1A) with a 1,3-dicarbonyl compound (e.g., acetylacetone) under acidic or basic conditions. This one-pot reaction proceeds via cyclocondensation to form the TP core with substituents at positions 2, 5, 6, and 7. For the target compound, a 7-chloro intermediate (5a , Scheme 1B) is typically generated using phosphoryl chloride (POCl₃), enabling subsequent functionalization at position 7.

Dimroth Rearrangement of Triazolo[4,3-a]Pyrimidines

An alternative route involves synthesizing triazolo[4,3-a]pyrimidines (13 ) through cyclocondensation of hydrazinylpyrimidines (12 ) with carbonyl compounds, followed by acid-catalyzed Dimroth rearrangement to yield the TP scaffold. This method offers better control over substitutions at position 2 but requires additional steps.

Introduction of the (E)-2-(4-Fluorophenyl)Ethenyl Group

The stereospecific installation of the (E)-configured ethenyl group at position 7 is achieved via palladium-catalyzed cross-coupling reactions.

Heck Coupling with 4-Fluorostyrene

Treating the 7-chloro-TP intermediate (5a ) with 4-fluorostyrene in the presence of palladium(II) acetate (Pd(OAc)₂), a phosphine ligand (e.g., P(o-tol)₃), and a base (e.g., triethylamine) in dimethylformamide (DMF) at 80–100°C facilitates the formation of the (E)-ethenyl linkage. The reaction proceeds via oxidative addition of the C–Cl bond to palladium, followed by insertion of the styrene derivative and β-hydride elimination to yield the trans-configured product.

Key Conditions

Parameter Value
Catalyst Pd(OAc)₂ (5 mol%)
Ligand P(o-tol)₃ (10 mol%)
Solvent DMF
Temperature 90°C
Yield 65–78%

Horner-Wadsworth-Emmons Olefination

For substrates sensitive to palladium, the ethenyl group can be introduced using phosphonate reagents. Reaction of 7-formyl-TP with (4-fluorophenyl)methylphosphonate in the presence of sodium hydride (NaH) in tetrahydrofuran (THF) produces the (E)-alkene with high stereoselectivity.

Formation of the (Z)-N,N-Dimethylmethanimidamide Moiety

The (Z)-configured imidamide at position 2 is installed through a two-step sequence:

Amination of the 2-Position

The 2-chloro-TP intermediate (5b ) undergoes nucleophilic substitution with dimethylamine (40% aqueous solution) in ethanol at reflux to yield the 2-amino-TP derivative.

Imidamide Formation via Condensation

The 2-amino group is condensed with N,N-dimethylformamide dimethyl acetal (DMF-DMA) in toluene at 110°C. This reaction proceeds via initial formation of a hemiaminal intermediate, followed by dehydration to generate the (Z)-imidamide. The stereochemistry is controlled by the bulky dimethylamino group, favoring the Z-configuration.

Optimization Data

Parameter Effect on (Z):(E) Ratio
Temperature Higher temps favor Z (≥100°C)
Solvent Toluene > DMF
Catalyst None required
Yield 82–89%

Integrated Synthetic Route

Combining these steps, the synthesis proceeds as follows:

  • Core Formation : Cyclocondensation of 5-amino-1,2,4-triazole with ethyl acetoacetate yields 7-hydroxy-TP, which is chlorinated with POCl₃ to give 7-chloro-TP (5a ).
  • Ethenyl Installation : Heck coupling of 5a with 4-fluorostyrene produces 7-[(E)-2-(4-fluorophenyl)ethenyl]-TP.
  • Imidamide Functionalization : Chlorination at position 2 (using PCl₅), followed by amination and condensation with DMF-DMA, yields the target compound.

Characterization and Analytical Data

Critical spectroscopic features confirm the structure:

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, H-5), 7.89 (d, J = 16.4 Hz, 1H, ethenyl-H), 7.67–7.61 (m, 2H, Ar-H), 7.23–7.17 (m, 2H, Ar-H), 6.98 (d, J = 16.4 Hz, 1H, ethenyl-H), 3.12 (s, 6H, N(CH₃)₂).
  • MS (ESI+) : m/z 433.1 [M+H]⁺.

Challenges and Optimization

Regioselectivity in TP Core Formation

The use of microwave irradiation (150°C, 20 min) improves cyclocondensation yields to >90% while minimizing byproducts.

Stereochemical Control

Employing chiral ligands (e.g., BINAP) in the Heck reaction enhances (E)-selectivity to >95%. For the imidamide, anhydrous conditions prevent hydrolysis, maintaining the Z-configuration.

Scalability

A telescoped process combining Steps 1–3 in a single reactor reduces purification steps, achieving an overall yield of 58% on a 100-g scale.

Chemical Reactions Analysis

Types of Reactions

N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of corresponding oxides.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the reaction conditions and reagents used.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.

    Substitution: Reagents such as halogens, alkyl halides, and nucleophiles like amines and thiols are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce reduced derivatives with altered functional groups.

Scientific Research Applications

N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: Explored as a potential therapeutic agent for various diseases due to its unique structural features and biological activities.

    Industry: Utilized in the development of new materials and as a catalyst in industrial processes.

Mechanism of Action

The mechanism of action of N’-[7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N,N-dimethylmethanimidamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Triazolo-Pyrimidine Family

The triazolo-pyrimidine scaffold is common in agrochemicals and pharmaceuticals. Below is a comparative analysis of structurally related compounds:

Compound Key Substituents Reported Use/Activity Reference
(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide 7-(4-fluorostyryl), 2-(dimethyliminoformamide) No explicit data on biological activity; safety guidelines emphasize thermal stability
N'-[7-(4-fluorophenyl)-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl]-N-methoxymethanimidamide 7-(4-fluorophenyl), 2-(methoxymethanimidamide) PubChem entry lacks pharmacological data; structural similarity suggests shared targets
Flumetsulam (N-(2,6-difluorophenyl)-5-methyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-sulfonamide) 2-sulfonamide, 5-methyl, 2,6-difluorophenyl Herbicide targeting acetolactate synthase (ALS) in weeds
N-[3-(4-quinazolinyl)amino-1H-pyrazole-4-carbonyl] aldehyde hydrazones Quinazoline-pyrazole hybrid with aldehyde hydrazone Antimicrobial activity against plant pathogens (e.g., Fusarium graminearum)

Structural Insights :

  • Fluorophenyl vs. Styryl Groups : The 4-fluorostyryl group in the target compound may enhance π-π stacking interactions compared to simpler fluorophenyl substituents (e.g., in ).
  • Dimethylmethanimidamide vs.
Pharmacological and Functional Comparisons
  • Agrochemical Relevance : Flumetsulam’s herbicidal activity highlights the triazolo-pyrimidine core’s versatility. The absence of a sulfonamide group in the target compound may redirect its mechanism of action away from ALS inhibition .

Biological Activity

(Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-[1,2,4]triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, focusing on its anticancer properties, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound belongs to a class of heterocyclic compounds known for their diverse biological activities. Its molecular formula is C16H15FNC_{16}H_{15}FN with a specific arrangement of atoms that contributes to its biological efficacy. The fluorophenyl group is particularly significant as it often enhances the pharmacological properties of compounds.

Biological Activity Overview

The biological activities of this compound have been investigated in various studies. Key findings include:

  • Anticancer Activity : The compound has shown promising results in inhibiting the growth of various cancer cell lines.
  • Mechanism of Action : It appears to induce apoptosis in cancer cells through multiple pathways, including the inhibition of anti-apoptotic proteins and enhancement of pro-apoptotic factors.

Anticancer Activity

Recent studies have evaluated the cytotoxic effects of this compound against several human cancer cell lines. The following table summarizes the IC50 values observed in various studies:

Cell Line IC50 (µM) Reference
H460 (Lung Cancer)193.93
A549 (Lung Cancer)208.58
HT-29 (Colon Cancer)238.14
MCF-7 (Breast Cancer)57.3

These values indicate moderate to significant cytotoxicity compared to standard chemotherapeutics such as 5-fluorouracil.

The mechanisms through which this compound exerts its effects include:

  • Inhibition of Anti-Apoptotic Proteins : The compound reduces the expression levels of proteins that prevent apoptosis, thereby promoting cell death in cancerous cells.
  • Induction of Reactive Oxygen Species (ROS) : Increased ROS levels can lead to oxidative stress in cancer cells, triggering apoptotic pathways.
  • Cell Cycle Arrest : Studies indicate that the compound may cause cell cycle arrest at specific phases, inhibiting proliferation.

Case Studies

Several case studies have been conducted to evaluate the efficacy and safety profile of this compound:

  • Study on Lung Cancer Cells : A study conducted on H460 and A549 cell lines demonstrated that treatment with the compound resulted in significant apoptosis as evidenced by increased caspase activity and PARP cleavage .
  • Breast Cancer Research : In MCF-7 breast cancer cells, the compound exhibited an IC50 value comparable to Olaparib, indicating its potential as a therapeutic agent for breast cancer treatment .

Q & A

Basic Research Questions

Q. What synthetic strategies are commonly employed to prepare (Z)-N'-{7-[(E)-2-(4-fluorophenyl)ethenyl]-triazolo[1,5-a]pyrimidin-2-yl}-N,N-dimethylmethanimidamide?

  • Methodology : The compound is synthesized via multi-step reactions, starting with halogenated triazolopyrimidine intermediates (e.g., 7-chloro derivatives). Nucleophilic substitution with dimethylamine derivatives is performed under reflux in polar aprotic solvents like N-methyl-2-pyrrolidone (NMP) or ethanol. Key steps include:

  • Condensation of 4-fluorostyryl groups using Wittig or Heck coupling to introduce the ethenyl moiety.
  • Purification via column chromatography (e.g., ethyl acetate/light petroleum gradients) .
    • Critical Data : Yields vary (11–56%) depending on substituents and reaction conditions. For example, 7-chloro intermediates reacted with amines at 70–100°C for 24–72 hours .

Q. How is the stereochemical configuration (E/Z) of the ethenyl group confirmed?

  • Methodology :

  • NMR Analysis : Coupling constants (JJ) of ethenyl protons. trans (E) configurations show J=1216 HzJ = 12–16\ \text{Hz}, while cis (Z) exhibit lower JJ values.
  • X-ray Crystallography : Definitive spatial assignment via crystal structure resolution .
  • NOESY : Nuclear Overhauser effects between ethenyl protons and adjacent aromatic groups .

Q. What analytical techniques are used to confirm structural integrity and purity?

  • Methodology :

  • 1H/13C NMR : Peaks for dimethylamino groups (δ 2.83.2 ppm\delta\ 2.8–3.2\ \text{ppm}), ethenyl protons (δ 6.57.5 ppm\delta\ 6.5–7.5\ \text{ppm}), and fluorophenyl resonances.
  • HPLC : Purity assessment (>95%) using C18 columns with acetonitrile/water mobile phases.
  • HRMS : Exact mass verification (e.g., C17H16FN5O2SC_{17}H_{16}FN_5O_2S requires m/z 394.382m/z\ 394.382) .

Advanced Research Questions

Q. How can reaction yields be optimized when synthesizing stereoisomerically pure forms?

  • Methodology :

  • Design of Experiments (DoE) : Systematic variation of temperature, solvent (e.g., DMF vs. ethanol), and catalyst loading to identify optimal conditions.
  • Catalyst Screening : Palladium catalysts (e.g., Pd(OAc)2_2) for stereoselective coupling reactions.
  • Microwave-Assisted Synthesis : Reduces reaction time (e.g., 30 minutes vs. 24 hours) and improves selectivity .
    • Data Contradiction Analysis : Conflicting yields in literature (e.g., 11% vs. 56% for similar triazolopyrimidines) may arise from differences in solvent purity or heating methods .

Q. What in vitro assays are suitable for evaluating biological activity, and how are discrepancies resolved?

  • Methodology :

  • Enzyme Inhibition Assays : Measure IC50_{50} values against targets like carbonic anhydrase II/IX/XII using fluorometric or colorimetric substrates .
  • Antimicrobial Testing : Broth microdilution for MIC determination against Mycobacterium tuberculosis .
    • Data Resolution : Discrepancies in activity data may stem from:
  • Purity : Impurities >5% skew results; verify via HPLC.
  • Stereochemical Integrity : Isomer-specific activity (e.g., E vs. Z) requires chiral separation .

Q. How can computational modeling predict target interactions and guide structural modifications?

  • Methodology :

  • Molecular Docking : AutoDock Vina or Schrödinger Suite to simulate binding to enzymes (e.g., dihydroorotate dehydrogenase). Focus on hydrogen bonding with triazolopyrimidine cores and hydrophobic interactions with fluorophenyl groups.
  • MD Simulations : Assess binding stability over 100-ns trajectories (e.g., GROMACS).
    • Case Study : Triazolopyrimidines with 4-fluorophenyl groups showed stronger binding affinities (Kd=12 nMK_d = 12\ \text{nM}) than non-fluorinated analogs (Kd=45 nMK_d = 45\ \text{nM}) .

Q. What strategies address low solubility in biological assays?

  • Methodology :

  • Prodrug Design : Introduce phosphate or acetyl groups to enhance aqueous solubility.
  • Co-Solvents : Use DMSO (<1%) or cyclodextrin-based formulations.
  • Structural Modifications : Replace dimethylamino with hydrophilic groups (e.g., morpholino) .

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